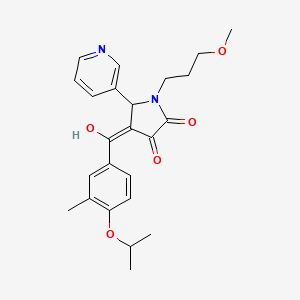![molecular formula C29H31N3O2S2 B12129160 (5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129160.png)
(5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-hexyl-5-({3-[2-méthyl-4-(prop-2-én-1-yloxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe avec une structure unique qui comprend un cycle thiazolidinone, un cycle pyrazole et divers substituants
Méthodes De Préparation
La synthèse de (5Z)-3-hexyl-5-({3-[2-méthyl-4-(prop-2-én-1-yloxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-thioxo-1,3-thiazolidin-4-one implique généralement plusieurs étapes, y compris la formation du cycle thiazolidinone et l'introduction du cycle pyrazole. La voie de synthèse peut impliquer l'utilisation de réactifs tels que la thiosemicarbazide, les aldéhydes et divers catalyseurs dans des conditions de réaction spécifiques. Les méthodes de production industrielle se concentreraient probablement sur l'optimisation de ces étapes pour obtenir des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment:
Oxydation: Il peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: La réduction peut être obtenue en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des substituants présents. Les réactifs et les conditions courants pour ces réactions comprennent les milieux acides ou basiques, des températures spécifiques et des solvants tels que l'éthanol ou le dichlorométhane. Les principaux produits formés à partir de ces réactions dépendraient de la voie de réaction et des conditions spécifiques utilisées.
Applications de recherche scientifique
Chimie: Il peut être utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie: Le composé peut présenter une activité biologique, ce qui en fait un candidat pour le développement de médicaments et les études biochimiques.
Médecine: Sa structure unique pourrait être explorée pour des propriétés thérapeutiques, telles que des activités anti-inflammatoires ou anticancéreuses.
Industrie: Le composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action de (5Z)-3-hexyl-5-({3-[2-méthyl-4-(prop-2-én-1-yloxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-thioxo-1,3-thiazolidin-4-one dépendrait de ses interactions spécifiques avec les cibles moléculaires. Celles-ci pourraient inclure la liaison à des enzymes ou à des récepteurs, la modification des voies de signalisation ou l'affectation des processus cellulaires. Des études détaillées seraient nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Les composés similaires à (5Z)-3-hexyl-5-({3-[2-méthyl-4-(prop-2-én-1-yloxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-thioxo-1,3-thiazolidin-4-one comprennent d'autres dérivés de la thiazolidinone et des composés contenant du pyrazole. Ces composés peuvent partager certaines caractéristiques structurelles mais diffèrent par leurs substituants, ce qui entraîne des variations dans leurs propriétés chimiques et biologiques
Propriétés
Formule moléculaire |
C29H31N3O2S2 |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
(5Z)-3-hexyl-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N3O2S2/c1-4-6-7-11-16-31-28(33)26(36-29(31)35)19-22-20-32(23-12-9-8-10-13-23)30-27(22)25-15-14-24(18-21(25)3)34-17-5-2/h5,8-10,12-15,18-20H,2,4,6-7,11,16-17H2,1,3H3/b26-19- |
Clé InChI |
UBPRMMAIXPQPFD-XHPQRKPJSA-N |
SMILES isomérique |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC=C)C)C4=CC=CC=C4)/SC1=S |
SMILES canonique |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC=C)C)C4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12129089.png)

![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimet hylphenyl)acetamide](/img/structure/B12129101.png)
![Dimethyl 5-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12129103.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide](/img/structure/B12129109.png)
![2-amino-1-[3-(dimethylamino)propyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129114.png)
![6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12129127.png)
![3-chloro-N-[(2Z)-3-[(4-fluorobenzyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12129130.png)

![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129140.png)
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12129146.png)
![4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B12129149.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129153.png)
